![molecular formula C17H15ClN2O2 B14644131 1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride CAS No. 52025-84-0](/img/structure/B14644131.png)
1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridinium ion linked to a cyclohepta[b]pyrrole ring system, with an ethoxycarbonyl group attached. Its chloride salt form enhances its solubility and stability, making it suitable for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride typically involves multi-step organic synthesis. The process begins with the preparation of the cyclohepta[b]pyrrole core, followed by the introduction of the ethoxycarbonyl group. The final step involves the formation of the pyridinium ion and its conversion to the chloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Applications De Recherche Scientifique
1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate or as a precursor for developing pharmaceuticals.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to understand its full mechanism of action.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-[3-(Methoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride: Similar structure but with a methoxycarbonyl group instead of an ethoxycarbonyl group.
1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium bromide: Similar structure but with a bromide salt instead of chloride.
Uniqueness
1-[3-(Ethoxycarbonyl)cyclohepta[b]pyrrol-2-yl]pyridin-1-ium chloride is unique due to its specific combination of functional groups and its chloride salt form, which may confer distinct solubility, stability, and reactivity properties compared to its analogs. These unique features make it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
52025-84-0 |
|---|---|
Formule moléculaire |
C17H15ClN2O2 |
Poids moléculaire |
314.8 g/mol |
Nom IUPAC |
ethyl 2-pyridin-1-ium-1-ylcyclohepta[b]pyrrole-3-carboxylate;chloride |
InChI |
InChI=1S/C17H15N2O2.ClH/c1-2-21-17(20)15-13-9-5-3-6-10-14(13)18-16(15)19-11-7-4-8-12-19;/h3-12H,2H2,1H3;1H/q+1;/p-1 |
Clé InChI |
HJEROAMLIDVCPN-UHFFFAOYSA-M |
SMILES canonique |
CCOC(=O)C1=C(N=C2C1=CC=CC=C2)[N+]3=CC=CC=C3.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


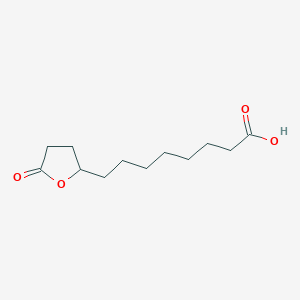
![Heptyl [([1,1'-biphenyl]-4-yl)oxy]acetate](/img/structure/B14644055.png)
![N-[4-(cyclohexen-1-yl)phenyl]acetamide](/img/structure/B14644059.png)
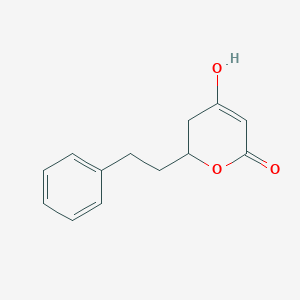
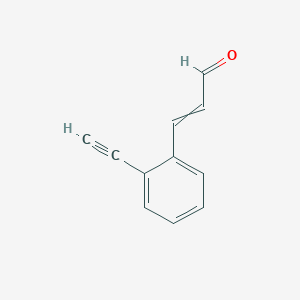
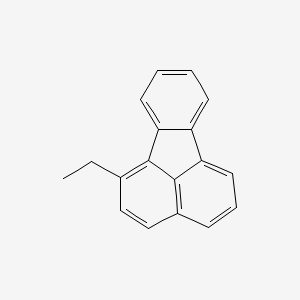
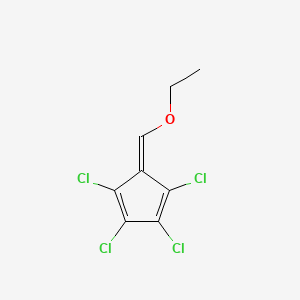
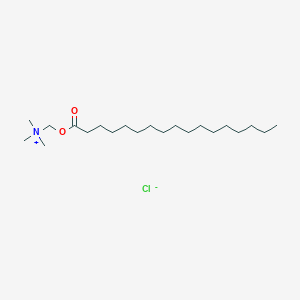
![[2,4,4,4-Tetrafluoro-3-(trifluoromethyl)but-1-en-1-yl]benzene](/img/structure/B14644080.png)





